Cas no 898407-70-0 (N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide)

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide structure
898407-70-0 structure
Product name:N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide
CAS No:898407-70-0
MF:C24H25N3O2S
MW:419.539204359055
CID:5481057

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • Ethanediamide, N1-[2-(2,3-dihydro-1H-indol-1-yl)-2-(2-thienyl)ethyl]-N2-(3,4-dimethylphenyl)-
    • N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide
    • Inchi: 1S/C24H25N3O2S/c1-16-9-10-19(14-17(16)2)26-24(29)23(28)25-15-21(22-8-5-13-30-22)27-12-11-18-6-3-4-7-20(18)27/h3-10,13-14,21H,11-12,15H2,1-2H3,(H,25,28)(H,26,29)
    • InChI Key: BULLZFQBOQAAPW-UHFFFAOYSA-N
    • SMILES: C(NCC(N1C2=C(C=CC=C2)CC1)C1SC=CC=1)(=O)C(NC1=CC=C(C)C(C)=C1)=O

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2661-0146-4mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2661-0146-50mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2661-0146-2mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2661-0146-20μmol
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2661-0146-5mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2661-0146-10mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2661-0146-40mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2661-0146-25mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2661-0146-2μmol
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2661-0146-3mg
N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl]-N'-(3,4-dimethylphenyl)ethanediamide
898407-70-0 90%+
3mg
$63.0 2023-05-16

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide Related Literature

Additional information on N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide

Introduction to N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide (CAS No. 898407-70-0)

N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 898407-70-0, represents a novel molecular architecture that combines elements of indole and thiophene heterocycles with a diamide functional group. The structural features of this molecule make it a promising candidate for further exploration in drug discovery and development, particularly in the context of targeting complex biological pathways.

The molecular framework of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide is characterized by its dual heterocyclic system, which includes an indole ring and a thiophene ring. These heterocycles are well-known for their biological activity and have been extensively studied for their potential applications in medicinal chemistry. The indole moiety, in particular, is a key structural component found in numerous pharmacologically active compounds, including several FDA-approved drugs. Its presence in this molecule suggests that it may exhibit similar bioactivities or serve as a scaffold for the development of new therapeutic agents.

Additionally, the diamide functional group in the molecule contributes to its unique chemical properties. Diamides are known to exhibit a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects. The combination of these functional groups with the indole and thiophene heterocycles in N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide creates a complex pharmacophore that may interact with multiple biological targets.

In recent years, there has been growing interest in the development of hybrid molecules that incorporate multiple pharmacophoric elements. Such molecules are often designed to achieve synergistic effects by targeting multiple pathways simultaneously. The structural features of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide make it an excellent candidate for this approach. The presence of both indole and thiophene rings provides multiple sites for interaction with biological targets, while the diamide group adds another layer of complexity that could enhance its binding affinity and selectivity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The indole ring can be synthesized through various methods, including the Bischler-Napieralski reaction or the Fischer indole synthesis. Once the indole core is established, it can be functionalized with the thiophene ring through cross-coupling reactions such as Suzuki-Miyaura coupling or Stille coupling. The introduction of the diamide group typically involves the condensation of appropriate carboxylic acid derivatives with an amine.

The potential applications of N-2-(2,3-dihydro-1H-indol-1-yl)-2-(thiophen-2-yl)ethyl-N'-(3,4-dimethylphenyl)ethanediamide in pharmaceutical research are numerous. Given its structural complexity and dual heterocyclic system, it may exhibit a wide range of biological activities. Preliminary studies have suggested that this compound could have potential applications in treating neurological disorders, cancer, and inflammatory diseases. Further research is needed to fully elucidate its pharmacological profile and to explore its therapeutic potential.

In conclusion, N-2-(2,3-dihydro-1H-indol-1-ylyl)-2-(thiophen-ylyl)ethyl-N'-(3',4'-dimethylpheny]ethanediamide (CAS No. 89840770) represents a novel and promising compound in the field of pharmaceutical chemistry. Its unique molecular architecture and rich chemical diversity make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of next-generation therapeutics.

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